molecular formula C11H22N2O3 B13603709 Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B13603709
M. Wt: 230.30 g/mol
InChI Key: CHAFLJGPCPPQJN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-amino-1-hydroxyethyl substituent at the 2-position.

The tert-butyl carbamate (Boc) group is a common protecting group for amines, offering stability during synthetic procedures. The 2-amino-1-hydroxyethyl side chain introduces hydrogen-bonding capabilities and stereochemical complexity, which could enhance interactions in biological systems or catalytic processes.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8-9,14H,4-7,12H2,1-3H3

InChI Key

CHAFLJGPCPPQJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(CN)O

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

General Synthetic Strategy

The synthesis of This compound generally involves:

  • Starting from a protected pyrrolidine derivative such as tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
  • Introduction of the amino group at the 2-position with concomitant hydroxylation.
  • Protection and deprotection steps to ensure the stability of functional groups during synthesis.

The key challenge is the selective functionalization of the pyrrolidine ring and the stereochemical control of the amino and hydroxy substituents.

Specific Synthetic Routes and Reactions

Starting Material Preparation

A common precursor is tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate , which can be prepared by:

  • Reaction of pyrrolidine with tert-butyl chloroformate to protect the nitrogen as a Boc group.
  • Subsequent alkylation or hydroxyethylation at the 2-position of the pyrrolidine ring.

This intermediate has the molecular formula C11H21NO3 and is characterized by its SMILES notation: CC(C)(C)OC(=O)N1CCCC1CCO.

Amination and Hydroxylation

The introduction of the amino group at the 2-position along with the hydroxyl group on the adjacent carbon can be achieved via:

  • Nucleophilic substitution of a leaving group (e.g., tosylate or mesylate) on the hydroxyethyl side chain by an azide ion, followed by reduction to the amine.
  • Alternatively, direct amination using reductive amination or azide reduction methods.

For example, alkylation of a protected pyrrolidine with bromoacetonitrile, followed by conversion of the nitrile to an azide and subsequent hydrogenation, yields the amino functionality with high stereoselectivity.

Protection and Deprotection Steps
  • The Boc protecting group on the pyrrolidine nitrogen is stable under many reaction conditions but can be removed by treatment with trifluoroacetic acid (TFA) when necessary.
  • Hydroxyl protecting groups such as tert-butyldimethylsilyl (TBS) ethers may be used transiently to protect hydroxy groups during multi-step syntheses.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Product/Transformation Yield (%) Notes
1 Pyrrolidine + tert-butyl chloroformate tert-Butyl pyrrolidine-1-carboxylate (Boc-protected) High Nitrogen protection step
2 Alkylation with bromoacetonitrile + NaH Nitrile-substituted Boc-pyrrolidine Moderate Introduction of nitrile group for further conversion
3 Sodium azide, triethylammonium chloride Azide substitution of nitrile High Conversion to azide intermediate
4 Hydrogenation (Pd/C) Amino-substituted Boc-pyrrolidine Quantitative Reduction of azide to amine
5 Deprotection (TFA in DCM) Final amino-hydroxy Boc-protected pyrrolidine High Removal of protecting groups if required

This sequence is adapted from synthetic strategies reported for related pyrrolidine derivatives and analogues.

Research Data and Analysis

Stereoselectivity and Yield

  • The synthetic routes employing azide substitution followed by hydrogenation provide high stereoselectivity, producing predominantly the desired trans-2,3-substituted pyrrolidine isomer.
  • Yields for individual steps range from moderate to high (42-100%), depending on purification and reaction conditions.

Stability Considerations

  • The Boc protecting group confers stability during functional group transformations.
  • Hydroxyethyl substituents may require protection in multi-step syntheses to avoid side reactions.
  • The amino-hydroxy pyrrolidine derivatives exhibit moderate chemical stability; under oxidative or harsh acidic conditions, degradation may occur.

Summary Table of Preparation Methods

Method/Step Description Key Reagents/Conditions Yield Range (%) Reference
Boc Protection Protect pyrrolidine nitrogen with Boc group tert-Butyl chloroformate, base High
Alkylation with Nitrile Introduce nitrile substituent for amine precursor Bromoacetonitrile, NaH Moderate
Azide Substitution Convert nitrile to azide Sodium azide, triethylammonium chloride High
Azide Reduction Reduce azide to amine Pd/C, H2 Quantitative
Deprotection Remove Boc or other protecting groups TFA in DCM High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Positional Isomer: Tert-butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate

This compound (C₁₁H₂₂N₂O₃) shares the same molecular formula as the target molecule but places the 2-amino-1-hydroxyethyl group at the 3-position of the pyrrolidine ring. No direct data on its applications are available, but its synthesis suggests utility in specialized organic reactions .

Hydroxyethyl Derivatives

  • Tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate (C₁₁H₂₁NO₃): Lacks the amino group, reducing polarity. Synthesized as a chiral intermediate, it is a clear oil with a molar mass of 215.29 g/mol .
  • Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (C₁₀H₁₉NO₃): Features a simpler hydroxymethyl group. Used in organocatalyst synthesis, it is a stable solid with well-characterized NMR spectra .

Substituted Benzyl Derivatives

Compounds like tert-butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate (C₁₇H₂₅NO₂) and tert-butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate (C₁₉H₂₉NO₂) incorporate aromatic substituents. These analogs are oils with lower polarity, suitable for hydrophobic applications. Yields range from 30% to 70%, with distinct ¹H/¹³C NMR profiles .

Functional Group Variations

Aminooxy and Azide Derivatives

  • Tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate (C₁₀H₂₀N₂O₃): Contains an aminooxy group, enabling conjugation reactions. It is a solid with a molecular weight of 216.28 g/mol but is discontinued for commercial use .
  • Tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate (C₁₀H₁₈N₄O₂): The azide group allows click chemistry applications. Safety data highlight hazards due to azide reactivity .

Halogenated and Sulfur-Containing Analogs

  • Tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (C₁₂H₁₈BrN₃O₂): Bromine substitution enhances electrophilicity for cross-coupling reactions. It has a molecular weight of 316.20 g/mol and is sold as a high-purity reagent .
  • Tert-butyl 2-(((2-chloropyrimidin-4-yl)sulfinyl)methyl)pyrrolidine-1-carboxylate (C₁₄H₂₀ClN₃O₃S): Sulfinyl and chloropyrimidinyl groups increase complexity for pharmaceutical targeting .

Physicochemical Properties

Compound Name Molecular Formula Substituent Physical State Yield Key Properties References
Target Compound C₁₁H₂₂N₂O₃ 2-(2-amino-1-hydroxyethyl) Not reported N/A Polar, chiral, hydrogen-bonding
tert-Butyl 3-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate C₁₁H₂₂N₂O₃ 3-(2-amino-1-hydroxyethyl) Not reported N/A Positional isomer, similar polarity
tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate C₁₁H₂₁NO₃ 2-(1-hydroxyethyl) Clear oil 54% Chiral, lower polarity
tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate C₁₉H₂₉NO₂ 4-isopropylbenzyl Colorless oil 70% Hydrophobic, aromatic
tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate C₁₀H₁₈N₄O₂ 2-azidomethyl Solid N/A Reactive azide, hazardous

Q & A

Q. Q1. What are the key synthetic strategies for preparing tert-butyl 2-(2-amino-1-hydroxyethyl)pyrrolidine-1-carboxylate?

A1. The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Common steps include:

  • Nucleophilic substitution : Reacting pyrrolidine precursors with tert-butyl bromoacetate under basic conditions (e.g., NaH in THF at 0°C) to introduce the tert-butyl carbamate group .
  • Hydroxyethylamine introduction : Coupling a 2-amino-1-hydroxyethyl moiety via reductive amination or cross-coupling, using reagents like NaBH₃CN or Pd(PPh₃)₄ .
  • Protection/deprotection : Strategic use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic (HCl) or basic (NaOH) deprotection .

Q. Q2. How can researchers characterize the stereochemical configuration of this compound?

A2. Advanced techniques include:

  • X-ray crystallography : Employing SHELX programs (e.g., SHELXL) for precise determination of stereochemistry in single crystals .
  • Chiral HPLC : Using columns like Chiralpak IA/IB with polar organic mobile phases to resolve enantiomers .
  • NMR spectroscopy : Analyzing coupling constants (e.g., 3JHH^3J_{HH}) in NOESY or ROESY experiments to confirm spatial arrangements .

Advanced Research Questions

Q. Q3. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?

A3. Regioselectivity is controlled by:

  • Catalyst choice : Pd(PPh₃)₄ favors coupling at the pyrrolidine N-position, while Buchwald-Hartwig conditions target the aminoethyl group .
  • Solvent effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states for β-amino alcohol formation .
  • Temperature : Lower temperatures (0–25°C) minimize side reactions like Boc group cleavage .

Q. Q4. What methodologies resolve contradictions in reported biological activity data for this compound?

A4. Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify by-products (e.g., de-Boc derivatives) that may interfere with assays .
  • Assay conditions : Standardize cell-based assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability .
  • Structural analogs : Compare activity with tert-butyl 2-(3-bromophenyl)pyrrolidine derivatives to isolate the hydroxyethyl group’s role .

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets?

A5. Methods include:

  • Molecular docking : Using AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the hydroxyethyl group’s hydrogen-bonding capacity .
  • DFT calculations : Analyze electron density maps to predict reactivity at the aminoethyl or pyrrolidine sites .
  • MD simulations : Track conformational stability in aqueous vs. lipid bilayer environments to assess membrane permeability .

Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

A6. Key challenges and solutions:

  • Low yields in Boc protection : Optimize stoichiometry (1.2 eq tert-butyl bromoacetate) and use anhydrous THF to suppress hydrolysis .
  • Purification difficulties : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (MeOH/H₂O) to isolate pure product .
  • Thermal sensitivity : Avoid prolonged heating (>60°C) to prevent decomposition; use microwave-assisted synthesis for faster reactions .

Methodological Insights

Q. Q7. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

A7. The Boc group:

  • Acid sensitivity : Cleaved by TFA or HCl in dioxane, releasing the free amine while leaving the hydroxyethyl group intact .
  • Base resistance : Stable under mild basic conditions (e.g., Na₂CO₃), enabling selective deprotection of other functional groups .

Q. Q8. What analytical techniques differentiate this compound from structurally similar analogs?

A8. Critical techniques:

  • High-resolution MS : Distinguish molecular ions (e.g., [M+H]⁺ at m/z 229.18) from analogs like tert-butyl 2-(2-aminopropan-2-yl)pyrrolidine (m/z 228.33) .
  • ²⁹Si NMR : Detect trace siloxane by-products from silylation steps in synthesis .
  • IR spectroscopy : Identify characteristic Boc C=O stretches (~1680 cm⁻¹) and hydroxyethyl O-H stretches (~3300 cm⁻¹) .

Q. Q9. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses?

A9. Strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to achieve >90% ee in hydroxyethyl group formation .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced diastereomer resolution : Separate diastereomeric salts using tartaric acid derivatives .

Data Interpretation & Validation

Q. Q10. How to address discrepancies in reported melting points or solubility data?

A10. Validate via:

  • DSC analysis : Measure melting points under controlled heating rates (e.g., 10°C/min) to ensure reproducibility .
  • Solvent screening : Test solubility in DMSO, EtOH, and H₂O at 25°C, noting hygroscopicity effects from the hydroxyethyl group .

Q. Q11. What mechanistic insights explain unexpected by-products during oxidation reactions?

A11. Common pathways:

  • Over-oxidation : Dess–Martin periodinane may convert the hydroxyethyl group to a ketone if reaction times exceed 2 hours .
  • Epimerization : Basic conditions during oxidation can racemize chiral centers; mitigate with buffered (pH 7) conditions .

Comparative Analysis

Q. Q12. How does this compound compare to tert-butyl 2-(3-bromophenyl)pyrrolidine derivatives in reactivity?

A12. Key differences:

  • Electrophilicity : The hydroxyethyl group enhances nucleophilic reactivity at the β-position compared to bromophenyl analogs .
  • Biological activity : Hydroxyethyl derivatives show higher affinity for GPCRs, while bromophenyl analogs are more potent kinase inhibitors .

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